molecular formula C21H29N5O5S B2630316 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-84-1

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2630316
CAS No.: 851969-84-1
M. Wt: 463.55
InChI Key: XFDGOVNFLNBXDA-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety and a 3,4,5-trimethoxyphenyl group. The 2-hydroxyethyl substituent on the piperazine ring enhances hydrophilicity, while the trimethoxyphenyl group contributes to lipophilicity, suggesting balanced pharmacokinetic properties. The methyl group at the 2-position of the thiazolo-triazole scaffold likely stabilizes the molecule against metabolic degradation.

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5S/c1-13-22-21-26(23-13)20(28)19(32-21)17(25-7-5-24(6-8-25)9-10-27)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12,17,27-28H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDGOVNFLNBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo-triazole core linked to a piperazine moiety and a trimethoxyphenyl group. Its structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazolo-triazole structure is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in cells.
  • Modulation of Receptor Activity : The piperazine ring can facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
  • Anticancer Properties : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have shown that compounds with similar scaffold structures exhibit significant anticancer activity. For instance:

Compound Cell Line IC50 (μM) Mechanism
Compound AMCF-72.0Apoptosis
Compound BHepG25.0Cell Cycle Arrest
Compound CPC-33.0Inhibition of Metastasis

These findings indicate that the compound may also possess similar anticancer properties.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Studies on related piperazine derivatives have shown:

  • Anxiolytic Effects : Compounds have been reported to reduce anxiety-like behaviors in animal models.
  • Antidepressant Activity : Some derivatives exhibit serotonin receptor modulation, indicating potential antidepressant effects.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study evaluated the cytotoxicity of various thiazolo-triazole derivatives against multiple cancer cell lines. The results indicated that modifications in the piperazine side chain significantly enhanced anticancer activity.
  • Neuropharmacological Assessment :
    Another research focused on the neuropharmacological profiles of piperazine derivatives showed promising results in reducing symptoms of depression and anxiety in rodent models. These findings support the hypothesis that the compound may have similar effects due to its structural components.
  • ADMET Analysis :
    In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound indicated favorable profiles for oral bioavailability and low toxicity levels.

Comparison with Similar Compounds

Key Observations:

The 2-hydroxyethyl-piperazine group distinguishes it from compounds with halogenated (e.g., 3-chlorophenyl in ) or simple alkyl/alkoxy substituents, improving aqueous solubility .

Bioactivity Trends: Thiazolo-triazole derivatives with extended aromatic systems (e.g., pyrazole hybrids in ) show enhanced anticancer activity due to intercalation or protein-binding capabilities. Triazolo-thiadiazoles (e.g., ) exhibit antifungal properties via lanosterol 14-α-demethylase inhibition, suggesting the target compound may share this mechanism if tested.

Pharmacokinetic Predictions

  • Solubility : The hydroxyethyl group may confer better solubility than analogs with purely lipophilic substituents (e.g., 3-chlorophenyl in ).
  • Metabolic Stability : The methyl group on the thiazolo ring could reduce oxidative metabolism compared to unsubstituted analogs .

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